molecular formula C17H17FN4O2 B12484292 N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1H-1,2,4-triazol-5-amine CAS No. 445410-09-3

N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1H-1,2,4-triazol-5-amine

Cat. No.: B12484292
CAS No.: 445410-09-3
M. Wt: 328.34 g/mol
InChI Key: TUIVHMOUNWPSLC-UHFFFAOYSA-N
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Description

N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1H-1,2,4-triazol-5-amine is a complex organic compound that features a triazole ring, a fluorophenyl group, and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1H-1,2,4-triazol-5-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Mechanism of Action

The mechanism of action of N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1H-1,2,4-triazol-5-amine is unique due to its combination of a triazole ring with methoxy and fluorophenyl substituents.

Biological Activity

N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1H-1,2,4-triazol-5-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides an overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Chemical FormulaC16H19ClFNO2
Molecular Weight311.78 g/mol
IUPAC Name1-[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-N-methylmethanamine; hydrochloride
PubChem CID2997252
Melting PointNot available
Boiling PointNot available

Synthesis and Structure

The synthesis of triazole derivatives typically involves the reaction of suitable starting materials under specific conditions to yield the desired compound. Various methods have been reported for synthesizing 1,2,4-triazole derivatives, which often include condensation reactions and cyclization processes. The presence of methoxy and fluorophenyl groups in the structure may enhance the biological activity by influencing solubility and binding interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. A study highlighted that triazole derivatives possess broad-spectrum activity against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis . The mechanism of action often involves interference with fungal cell membrane synthesis or inhibition of specific enzymes crucial for microbial survival.

Antifungal Activity

The antifungal activity of triazoles is well-documented. The nitrogen-containing heterocycles have been shown to inhibit the growth of fungi by disrupting ergosterol biosynthesis, a critical component of fungal cell membranes . In particular, derivatives similar to this compound have demonstrated promising results in laboratory settings against pathogenic fungi.

Case Studies

  • Antimicrobial Efficacy : A series of experiments conducted on various triazole derivatives demonstrated that modifications at specific positions on the triazole ring significantly affect their antimicrobial potency. For instance, compounds with additional functional groups exhibited enhanced activity against resistant strains .
  • Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that electron-withdrawing groups (like fluorine) and electron-donating groups (like methoxy) on the phenyl rings substantially influence the biological activity of triazole derivatives. The presence of these groups can enhance binding affinity to microbial targets .

Properties

CAS No.

445410-09-3

Molecular Formula

C17H17FN4O2

Molecular Weight

328.34 g/mol

IUPAC Name

N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1H-1,2,4-triazol-5-amine

InChI

InChI=1S/C17H17FN4O2/c1-23-15-8-4-6-12(9-19-17-20-11-21-22-17)16(15)24-10-13-5-2-3-7-14(13)18/h2-8,11H,9-10H2,1H3,(H2,19,20,21,22)

InChI Key

TUIVHMOUNWPSLC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2F)CNC3=NC=NN3

solubility

9.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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